![molecular formula C16H9N3O2 B119233 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione CAS No. 351870-31-0](/img/structure/B119233.png)
1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione
Overview
Description
This compound belongs to the class of organic compounds known as phenanthrolines . These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .
Synthesis Analysis
The synthesis and structural elucidation of two novel imine-based ligands, 2-(1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) and N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) ligands have been reported . The synthesis of (E)-N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) was carried out by adding acetic acid dropwise to a solution of thiophene-3-carbaldehyde in dry methanol .
Scientific Research Applications
Synthesis of Metal Complexes
1,10-Phenanthroline Maleimide has been used in the synthesis of metal complexes. For instance, it has been used in the reaction with Cu(II) and Co(II) nitrates to form complexes. The dicyanamide anion was transformed in these reactions to bis(methoxycarbimido)aminato (BMCA) and dicyanoguanidinate (dcg) anions, respectively .
Thermal Properties
The compound has been studied for its thermal properties. These properties are important in various applications, including material science and engineering .
Antimicrobial Properties
The complexes formed by 1,10-Phenanthroline Maleimide have been evaluated for their antimicrobial properties. This makes the compound potentially useful in the development of new antimicrobial agents .
Chemosensing
1,10-Phenanthroline Maleimide has been used in the development of chemosensors. Derivatization at various positions of the compound results in ligands capable of acting as chemosensors for cations and anions .
N-oxide Synthesis
The compound has been used in the synthesis of N-oxides of N-heteroaromatic compounds. These N-oxides find widespread applications in various fields of chemistry .
Biological Activity
Metal complex derivatives of 1,10-Phenanthroline Maleimide have been studied for their biological activity. This includes potential therapeutic applications .
properties
IUPAC Name |
1-(1,10-phenanthrolin-5-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c20-13-5-6-14(21)19(13)12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIRFFCTTLSORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433327 | |
Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |
CAS RN |
351870-31-0 | |
Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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